molecular formula C6H5BBrIO2 B1528197 3-Bromo-5-iodophenylboronic acid CAS No. 1257793-09-1

3-Bromo-5-iodophenylboronic acid

Cat. No. B1528197
CAS RN: 1257793-09-1
M. Wt: 326.72 g/mol
InChI Key: MCVNOFYLAAPTPB-UHFFFAOYSA-N
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Description

“3-Bromo-5-iodophenylboronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in various chemical reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones .


Chemical Reactions Analysis

Organoboron compounds like “this compound” are involved in various chemical reactions. These include oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .

Scientific Research Applications

Synthesis and Derivatives

  • Suzuki Cross-Coupling Reactions : 3-Bromo-5-iodophenylboronic acid plays a crucial role in Suzuki cross-coupling reactions, which are widely used in the synthesis of various organic compounds. This includes the creation of new derivatives with potential medicinal applications. For instance, derivatives synthesized via Suzuki cross-coupling showed significant anti-thrombolytic activity, highlighting their potential in medical applications (Ikram et al., 2015).

Crystal Structures

  • Crystallography Studies : The compound has been utilized in studies focusing on crystal structures. For example, research involving 4-iodophenylboronic acid has contributed to understanding the molecular architecture and interactions in crystal packing, which is critical for material sciences and pharmaceutical development (Shimpi et al., 2007).

Catalytic and Chemical Reactions

  • Enhancement of Chemiluminescent Reactions : this compound has been found to enhance the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. This highlights its potential in biochemical assays and diagnostic applications where enhanced chemiluminescence can be pivotal (Kricka & Ji, 1997).

Therapeutic Applications

  • Antiproliferative Activity : Research has shown that phenylboronic acid derivatives, including this compound, exhibit antiproliferative properties. This suggests their potential as anticancer agents. They have been studied for their effects on cell cycle progression and apoptosis induction in cancer cell lines, indicating their importance in experimental oncology (Psurski et al., 2018).

Future Directions

The future directions of “3-Bromo-5-iodophenylboronic acid” and similar compounds could involve their use in new synthetic processes involving electron transfer . Additionally, their propensity to coordinate alcohols, diols, amino alcohols, etc., could be further explored .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-iodophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(3-bromo-5-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVNOFYLAAPTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)I)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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